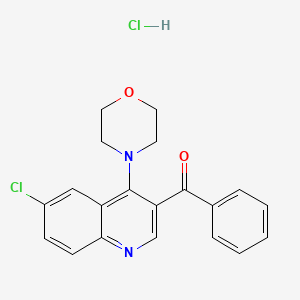

3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride

Description

3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride is a quinoline derivative characterized by a benzoyl group at position 3, a chlorine atom at position 6, and a morpholinyl substituent at position 4 of the quinoline core. Quinolines are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes, receptors, and microbial pathogens.

Properties

IUPAC Name |

(6-chloro-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2.ClH/c21-15-6-7-18-16(12-15)19(23-8-10-25-11-9-23)17(13-22-18)20(24)14-4-2-1-3-5-14;/h1-7,12-13H,8-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMALBHJWKYZQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions.

Morpholine Substitution: The morpholine ring is introduced by reacting the chlorinated quinoline with morpholine in the presence of a base like potassium carbonate (K2CO3).

Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles in the presence of a base like NaOH or K2CO3.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Morpholine Substituents

Morpholine-containing compounds are widely studied for their antimicrobial and pharmacological properties. For example, 2-[2-(morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., compounds 6c–f in ) share the morpholine moiety but differ in core structure (pyrimidinone vs. quinoline). These derivatives demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans . The morpholine group likely enhances membrane permeability or target binding, a feature that may extrapolate to the quinoline derivative despite core differences.

Table 1: Comparison of Morpholine-Containing Compounds

Chlorinated Quinoline Derivatives

The 6-chloro substituent in the target compound is a common feature in bioactive quinolines. For instance, chloroquine (7-chloro-4-aminoquinoline) exploits chlorine for antimalarial activity by interfering with heme detoxification in parasites. However, the target compound’s chlorine at position 6 and benzoyl group at position 3 may alter its mechanism compared to classical antimalarials. Chlorine’s electron-withdrawing effects can enhance metabolic stability and target affinity, as seen in kinase inhibitors like bosutinib (a 7-chloro-3-quinolinecarbonitrile derivative) .

Benzoyl-Substituted Heterocycles

Benzoyl groups are frequently used to modulate lipophilicity and binding interactions. For example, 5-alkyl-6-(substituted benzyl)-2-thiouracils (, compounds 3a–d) showed varied antimicrobial activity depending on benzyl substitution patterns. The target compound’s 3-benzoyl group may similarly influence its pharmacokinetics, though the quinoline core likely directs distinct target engagement (e.g., intercalation in DNA or inhibition of topoisomerases).

Table 2: Substituent Effects on Bioactivity

Pharmacological Potential and Limitations

While direct data for the target compound are lacking, structural parallels suggest possible antimicrobial or kinase-inhibitory properties. However, the quinoline core may introduce toxicity risks, as seen in other halogenated quinolines. The hydrochloride salt improves aqueous solubility but may affect bioavailability in biological systems.

Biological Activity

3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of CHClNO and a molecular weight of approximately 344.8 g/mol. The presence of the benzoyl group, chlorine atom, and morpholine ring contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer activities.

Antimicrobial Activity

- Mechanism of Action : The compound's mechanism involves interference with bacterial cell wall synthesis and inhibition of DNA replication, making it effective against various pathogens.

- In vitro Studies : In laboratory settings, this compound has shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 1 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 1 | Effective against MRSA |

| Escherichia coli | 16 | Moderate activity |

| Candida albicans | 7.80 | Notable antifungal activity |

Anticancer Activity

- Cytotoxicity : The compound has demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Research indicates that it can induce apoptosis in these cells through the activation of caspase pathways .

- Case Studies : In one study, treatment with this compound resulted in a significant reduction in cell viability in A549 cells, with IC values reported around 5 μM .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Structure Characteristics | Notable Uses |

|---|---|---|

| Chloroquine | Contains a similar quinoline core | Antimalarial |

| Camptothecin | Quinoline-based structure with lactone | Anticancer |

| Mepacrine | Quinoline scaffold with different substitutions | Antimalarial |

This compound is distinguished by its specific substitution pattern, which enhances its reactivity and therapeutic potential compared to other quinoline derivatives .

Q & A

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify optimal conditions.

- Byproduct analysis : Use LC-MS or TLC to trace side reactions. For instance, incomplete morpholine substitution may require excess reagent or longer reflux times .

- Catalyst screening : Transition-metal catalysts (e.g., PdCl) improve cyclization efficiency in related quinolines .

How can computational tools aid in predicting the bioactivity or binding mechanisms of this compound?

Q. Advanced

- Molecular docking : Simulate interactions with biological targets (e.g., viral proteases or kinases) using software like AutoDock.

- QSAR modeling : Correlate structural features (e.g., electron-withdrawing chloro groups) with activity trends observed in quinoline derivatives .

- ADMET prediction : Assess pharmacokinetic properties (e.g., solubility, metabolic stability) via platforms like SwissADME.

What strategies resolve contradictions in reported biological activity data for morpholine-containing quinolines?

Q. Advanced

- Structural analogs comparison : Compare substituent effects (e.g., benzoyl vs. sulfonyl groups) on bioactivity .

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for antiviral studies) and control groups.

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like purity (>97% by HPLC recommended) .

How should researchers design stability studies for this compound under varying storage conditions?

Q. Basic

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to assess degradation pathways.

- Analytical monitoring : Use HPLC to track decomposition products and quantify stability .

Advanced : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life under standard lab conditions.

What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Q. Advanced

- Solvent selection : Replace acetonitrile with cheaper, safer alternatives (e.g., ethanol) while maintaining reaction efficiency .

- Purification bottlenecks : Optimize recrystallization or column chromatography for larger batches.

- Safety protocols : Address exothermic risks during morpholine addition by controlled dosing .

How can researchers leverage cross-coupling reactions to modify the quinoline core for structure-activity studies?

Q. Advanced

- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at the 2-position using boronic acids .

- Mitsunobu reaction : Functionalize hydroxyl or amine groups post-synthesis .

- Click chemistry : Attach probes (e.g., fluorophores) via alkyne-azide cycloaddition for imaging studies .

What analytical techniques are most effective for detecting trace impurities in this compound?

Q. Basic

- HPLC-UV/HRMS : Detect impurities at <0.1% levels using reverse-phase columns .

- ICP-MS : Screen for heavy metal residues from catalysts .

Advanced : Couple HPLC with nuclear magnetic resonance (HPLC-NMR) for impurity structural elucidation.

How do electronic effects of substituents (e.g., chloro, benzoyl) influence the compound’s spectroscopic properties?

Q. Advanced

- UV-Vis spectroscopy : Chloro groups induce bathochromic shifts due to electron withdrawal .

- NMR chemical shifts : Benzoyl deshields adjacent protons, while morpholine’s electron-donating nature upfield shifts nearby carbons .

- IR spectroscopy : Stretching frequencies of C=O (benzoyl) and C-N (morpholine) confirm functional group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.